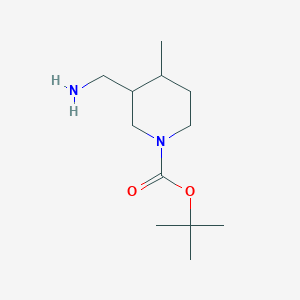

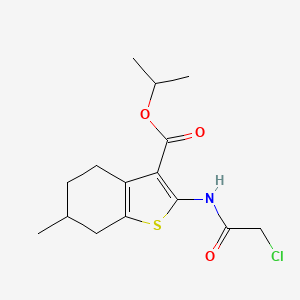

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate, abbreviated as TBAMPC, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a pungent odor and is used in various scientific research applications such as synthesis of compounds, catalysis, and drug design. TBAMPC is also used as a reactant in organic synthesis and as a catalyst in various reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate serves as a significant intermediate in various synthetic processes, demonstrating its utility in organic chemistry and pharmaceutical research. An efficient synthesis route for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been developed, highlighting the compound's role in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. This method boasts advantages such as the simplicity of operation, suitability for industrial scale-up, and a high total yield reaching 80.2% (Chen Xin-zhi, 2011).

Applications in Asymmetric Synthesis

N-tert-Butanesulfinyl imines, derivatives of tert-Butyl compounds, are instrumental in the asymmetric synthesis of amines. They facilitate the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and 1,2- and 1,3-amino alcohols. The tert-butanesulfinyl group not only activates the imines for the addition of various nucleophiles but also serves as a chiral directing group, which is easily cleaved post-nucleophilic addition, demonstrating the compound's versatility in synthesizing enantioenriched amines (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Stereoselective Syntheses

Stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives has been achieved through reactions with L-selectride, yielding cis and trans isomers. This method underscores the compound's utility in generating stereoisomers, crucial for studying the biological activity of drugs and developing pharmaceuticals with specific stereochemical requirements (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Advanced Material Synthesis

The synthesis, characterization, thermal, X-ray, and DFT analyses of compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate have been conducted, leading to the creation of Schiff base compounds with potential applications in materials science. These studies provide insights into the molecular and crystal structure of these compounds, highlighting their potential in designing novel materials with specific properties (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

NMR Applications in Protein Research

O-tert-Butyltyrosine, an unnatural amino acid derivative of tert-butyl compounds, illustrates the compound's applicability in NMR tagging for high-molecular-weight systems and the measurement of submicromolar ligand-binding affinities. This development opens new avenues for studying protein structures and interactions at a molecular level, significantly advancing the field of structural biology (Wan-Na Chen, K. V. Kuppan, Michael D. Lee, K. Jaudzems, T. Huber, G. Otting, 2015).

Eigenschaften

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-5-6-14(8-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXZKRWMVPGJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

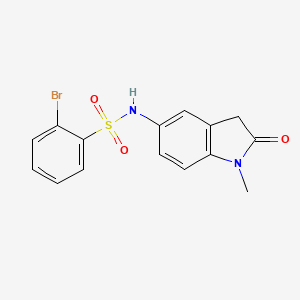

![1-[Bromo(difluoro)methyl]-2-fluorobenzene](/img/structure/B2844103.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2844106.png)

![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2844109.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)

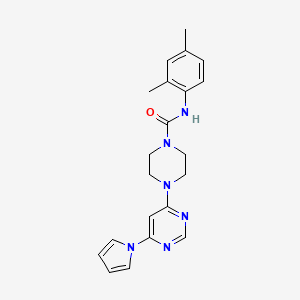

![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)